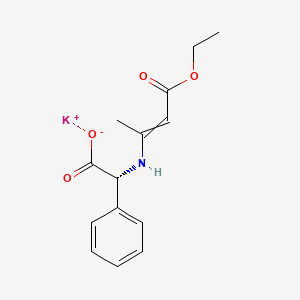
N-Methylbut-2-enoate Ethyl Ester D-(-)Phenylglycine Potassium Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methylbut-2-enoate Ethyl Ester D-(-)Phenylglycine Potassium Salt is a chemical compound with the molecular formula C14H16KNO4 and a molecular weight of 301.38 g/mol . It is also known by its IUPAC name, potassium (2R)-2-[(E)-4-ethoxy-4-oxobut-2-en-2-yl]amino]-2-phenylacetate. This compound is used in various chemical and pharmaceutical applications, particularly in the synthesis of semisynthetic penicillins and cephalosporins .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methylbut-2-enoate Ethyl Ester D-(-)Phenylglycine Potassium Salt involves the reaction of D-(-)-phenylglycine with N-methylbut-2-enoate ethyl ester under specific conditions. The reaction typically requires a base such as potassium hydroxide to facilitate the formation of the potassium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
N-Methylbut-2-enoate Ethyl Ester D-(-)Phenylglycine Potassium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
科学研究应用
N-Methylbut-2-enoate Ethyl Ester D-(-)Phenylglycine Potassium Salt has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: Applied in the manufacturing of pharmaceuticals and other fine chemicals.
作用机制
The mechanism of action of N-Methylbut-2-enoate Ethyl Ester D-(-)Phenylglycine Potassium Salt involves its interaction with specific molecular targets and pathways. In the synthesis of antibiotics, it acts as a precursor that undergoes further chemical transformations to form active pharmaceutical ingredients . The compound’s structure allows it to participate in various chemical reactions, facilitating the formation of desired products .
相似化合物的比较
Similar Compounds
N-Methylbut-2-enoate Ethyl Ester D-(-)Phenylglycine: Similar in structure but without the potassium salt form.
D-(-)-Phenylglycine: A precursor used in the synthesis of the compound.
Semisynthetic Penicillins and Cephalosporins: Antibiotics synthesized using the compound as an intermediate.
Uniqueness
N-Methylbut-2-enoate Ethyl Ester D-(-)Phenylglycine Potassium Salt is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its potassium salt form enhances its solubility and reactivity, making it a valuable intermediate in pharmaceutical synthesis.
属性
分子式 |
C14H16KNO4 |
|---|---|
分子量 |
301.38 g/mol |
IUPAC 名称 |
potassium;(2R)-2-[(4-ethoxy-4-oxobut-2-en-2-yl)amino]-2-phenylacetate |
InChI |
InChI=1S/C14H17NO4.K/c1-3-19-12(16)9-10(2)15-13(14(17)18)11-7-5-4-6-8-11;/h4-9,13,15H,3H2,1-2H3,(H,17,18);/q;+1/p-1/t13-;/m1./s1 |
InChI 键 |
QMWWAEFYIXXXQW-BTQNPOSSSA-M |
手性 SMILES |
CCOC(=O)C=C(C)N[C@H](C1=CC=CC=C1)C(=O)[O-].[K+] |
规范 SMILES |
CCOC(=O)C=C(C)NC(C1=CC=CC=C1)C(=O)[O-].[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















